hOAT1 Inhibition: 1,3,7-Trimethyluric Acid is the Most Potent Uric Acid Derivative in Its Class
1,3,7-Trimethyluric acid exhibits the highest inhibitory potency for the human organic anion transporter 1 (hOAT1) among all tested uric acid derivatives. Its IC50 of 3.9 µM is approximately 2.4-fold lower than 1,3-dimethyluric acid (9.2 µM), 3.8-fold lower than 1,7-dimethyluric acid (15.0 µM), and over 80-fold lower than uric acid itself (312.5 µM) [1]. In contrast, its parent methylxanthine, caffeine (1,3,7-trimethylxanthine), is a weak inhibitor with an IC50 of 625 µM, demonstrating a 160-fold reduction in potency [1].
| Evidence Dimension | Inhibitory potency on hOAT1-mediated PAH uptake |
|---|---|
| Target Compound Data | IC50 = 3.9 µM |
| Comparator Or Baseline | 1,3-Dimethyluric acid (IC50 = 9.2 µM); 1,7-Dimethyluric acid (IC50 = 15.0 µM); 1-Methyluric acid (IC50 = 79.4 µM); Uric acid (IC50 = 312.5 µM); Caffeine (IC50 = 625 µM) |
| Quantified Difference | 2.4-fold more potent than 1,3-dimethyluric acid; 3.8-fold more potent than 1,7-dimethyluric acid; 20-fold more potent than 1-methyluric acid; 80-fold more potent than uric acid; 160-fold more potent than caffeine |
| Conditions | CHO-K1 cells stably expressing hOAT1; p-aminohippuric acid (PAH) as substrate; competitive inhibition type (except caffeine which showed mixed-type inhibition); mean ± S.E. of three measurements |
Why This Matters
This superior potency makes 1,3,7-trimethyluric acid the preferred tool compound for studying hOAT1-mediated drug-drug interactions and renal transport mechanisms, where precise and potent inhibition is required.
- [1] Takeda, M., Khamdang, S., Narikawa, S., Kimura, H., Kobayashi, Y., Yamamoto, T., ... & Endou, H. (2005). Structure–affinity relationship in the interactions of human organic anion transporter 1 with caffeine, theophylline, theobromine and their metabolites. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1714(2), 87-96. View Source
